

Check Availability & Pricing

## The Discovery and Development of Lesinurad: A URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Lesinurad Sodium |           |
| Cat. No.:            | B608527          | Get Quote |

## An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). It is intended for researchers, scientists, and professionals involved in the drug development process.

## Introduction: The Challenge of Hyperuricemia and Gout

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, the most common form of inflammatory arthritis.[1] The condition arises from either the overproduction of uric acid or, more commonly, its underexcretion by the kidneys.[2] Uric acid is the final product of purine metabolism, with its production catalyzed by the enzyme xanthine oxidase (XO).[3][4] Renal excretion handles approximately two-thirds of the daily turnover of uric acid.[3]

Key to renal handling is the Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is responsible for the majority of uric acid reabsorption from the renal tubules back into circulation.[2][5] Consequently, inhibiting URAT1 presents a compelling therapeutic strategy for lowering serum uric acid (sUA) levels by promoting its excretion.[6] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat reduce uric acid production, a significant number of patients fail to reach target sUA levels with XOI monotherapy,



necessitating additional treatment options.[5][7] Lesinurad was developed to address this unmet need.[8]

## **Discovery and Mechanism of Action**

Lesinurad, also known as RDEA594, was identified as a potent and selective URAT1 inhibitor. [1][9] Its development was spurred by the observation that a metabolite of another compound in development led to an unexpected decrease in sUA levels, pointing towards an effect on renal urate handling.[1] Lesinurad acts by inhibiting URAT1, which is located on the apical membrane of proximal tubule cells in the kidney.[10][11][12] This inhibition blocks the reabsorption of uric acid from the urine, thereby increasing its renal excretion and lowering sUA levels.[7][10]

In addition to URAT1, Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter implicated in uric acid reabsorption and associated with diuretic-induced hyperuricemia.[5][10][13] Importantly, Lesinurad is selective and does not significantly inhibit OAT1 or OAT3 at clinical concentrations, which is a key differentiator from older uricosuric agents like probenecid and is associated with a lower risk of certain drug-drug interactions.[1] [2] This dual-mechanism approach, when combined with an XOI, targets both the production and excretion of uric acid, providing a more effective means of lowering sUA.[2][7]

dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "High-level workflow of Lesinurad's discovery and development."

# Preclinical Development In Vitro Activity

The inhibitory activity of Lesinurad was characterized in cell-based assays. In HEK293 cells highly expressing human URAT1 (hURAT1), racemic Lesinurad demonstrated a potent inhibitory effect. Further investigation revealed that Lesinurad exists as stable atropisomers, with the (+)-isomer showing significantly higher potency.[8]



| Compound                                                                       | hURAT1 IC50 (μM) |  |
|--------------------------------------------------------------------------------|------------------|--|
| (+)-Lesinurad                                                                  | 4.4[8]           |  |
| (-)-Lesinurad                                                                  | 15.1[8]          |  |
| (±)-Lesinurad (racemic)                                                        | 7.3 - 9.6[8]     |  |
| Table 1: In Vitro Inhibitory Potency of Lesinurad Atropisomers against hURAT1. |                  |  |

## **Experimental Protocol: URAT1 Inhibition Assay**

A common method for assessing URAT1 inhibition involves using a stable cell line, such as HEK293 or MDCK-II, engineered to overexpress the hURAT1 transporter.[8][14][15]

- Cell Culture: The hURAT1-expressing cells are cultured in appropriate media and seeded into 96-well plates.[15]
- Compound Preparation: Test compounds, such as Lesinurad, are serially diluted to various concentrations in a suitable buffer (e.g., Hank's Balanced Salt Solution).[15]
- Uptake Inhibition: The cells are washed and then incubated with the test compounds for a defined period at room temperature.[15]
- Radiolabeled Substrate Addition: A solution containing a radiolabeled substrate, typically [14C]-uric acid, is added to initiate the uptake reaction.[8]
- Incubation and Termination: The cells are incubated for a specific time (e.g., 1 hour) to allow for substrate transport. The uptake is then terminated by washing the cells rapidly with ice-cold buffer to remove the extracellular substrate.[15]
- Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration at which 50% of the



transporter activity is inhibited, is then determined by fitting the data to a dose-response curve.[8]

## **Clinical Development**

Lesinurad underwent a comprehensive clinical development program, including Phase I, II, and III trials, to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile.[16][17] [18]

## **Pharmacokinetics and Pharmacodynamics**

Studies in healthy male volunteers showed that Lesinurad is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[10][16] The drug is a low-clearance compound and is highly bound to plasma proteins (>98%), primarily albumin.[10][16] Its biological half-life is approximately five hours.[10] Metabolism occurs mainly via the liver enzyme CYP2C9.[10][19]

Pharmacodynamic studies demonstrated a dose-dependent reduction in sUA and a corresponding increase in the fractional excretion of uric acid (FEUA).[1][16] A 400 mg dose resulted in a 35% reduction in sUA at 24 hours post-dose.[16] The half-maximal effective concentration (EC50) of plasma Lesinurad on FEUA was found to be 13 µM.[20]

| Parameter                                                           | Value                      |
|---------------------------------------------------------------------|----------------------------|
| Tmax (Time to Peak Concentration)                                   | 1 - 4 hours[10][16]        |
| Plasma Protein Binding                                              | >98% (mainly albumin)[10]  |
| Terminal Half-life (t1/2)                                           | ~5 hours[10]               |
| Primary Metabolism Route                                            | CYP2C9[10][19]             |
| Absolute Bioavailability                                            | ~100%[19]                  |
| Excretion                                                           | ~63% urine, ~32% feces[10] |
| Table 2: Summary of Lesinurad Pharmacokinetic Properties in Humans. |                            |



dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of Lesinurad in the renal proximal tubule."

#### **Phase III Clinical Trials**

The efficacy and safety of Lesinurad as an add-on therapy were primarily established in three pivotal Phase III trials: CLEAR 1, CLEAR 2, and CRYSTAL.[2][17] These studies evaluated Lesinurad in combination with an XOI (allopurinol or febuxostat) in patients with gout who had not achieved target sUA levels on XOI monotherapy.[17][18]

Experimental Protocol: Phase III Trial Design (CLEAR 1 Example)

- Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.
   [21][22]
- Patient Population: Patients (n=603) aged 18-85 with gout, a baseline sUA ≥6.5 mg/dL despite being on a stable allopurinol dose (≥300 mg/day, or ≥200 mg/day for moderate renal impairment), and at least two gout flares in the past year.[18][21]
- Randomization: Patients were randomized into three arms:
  - Lesinurad 200 mg once daily + allopurinol[21]
  - Lesinurad 400 mg once daily + allopurinol[21]
  - Placebo + allopurinol[21]
- Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by month 6.[18][21]
- Secondary Endpoints: Included assessments of gout flare rates and the resolution of tophi (deposits of uric acid crystals).[21]
- Safety Assessment: Monitored treatment-emergent adverse events (TEAEs), with a focus on renal-related events and serum creatinine levels.[21]



dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Simplified logical flow of a Lesinurad Phase III trial."

Efficacy Results Across the Phase III program, Lesinurad in combination with an XOI demonstrated superior efficacy in lowering sUA compared to XOI therapy alone.[7][23]

| Trial (Endpoint:<br>sUA <6.0 mg/dL at<br>Month 6)            | Lesinurad 200mg +<br>Allopurinol | Lesinurad 400mg +<br>Allopurinol | Placebo +<br>Allopurinol |
|--------------------------------------------------------------|----------------------------------|----------------------------------|--------------------------|
| CLEAR 1                                                      | 54.2% (p < 0.0001)<br>[22]       | 59.2% (p < 0.0001)<br>[22]       | 27.9%[22]                |
| CLEAR 2                                                      | 55.0% (p < 0.0001)               | 61.0% (p < 0.0001)               | 23.0%                    |
| Table 3: Primary Endpoint Achievement in CLEAR 1 & 2 Trials. |                                  |                                  |                          |

In the CRYSTAL study of patients with tophaceous gout, the combination of Lesinurad 400 mg with febuxostat was superior to febuxostat alone in achieving the sUA target of <5.0 mg/dL at month 6 (76.1% vs 46.8%).[7] The 200 mg dose in combination with febuxostat did not meet statistical significance at month 6 but was superior at other time points.[7][17] The combination therapy also led to a greater reduction in the total area of target tophi by month 12 compared to febuxostat alone.[7]

Safety Profile The safety profile of the approved 200 mg dose of Lesinurad in combination with an XOI was generally comparable to that of the XOI alone.[18] However, the 400 mg dose was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[21] A trial of Lesinurad 400 mg as a monotherapy was terminated due to a high incidence of renal-related adverse events, underscoring that Lesinurad should not be used alone.[24][25]

## Conclusion



The development of Lesinurad represents a targeted, mechanism-based approach to treating hyperuricemia in patients with gout. By selectively inhibiting the URAT1 transporter, Lesinurad effectively increases the renal excretion of uric acid. Extensive preclinical and clinical studies have defined its pharmacokinetic profile and demonstrated its efficacy in lowering sUA levels when used as an adjunct to xanthine oxidase inhibitors. The data from the Phase III clinical program established the 200 mg once-daily dose as offering a favorable benefit-risk profile for patients who are unable to achieve their sUA target with an XOI alone. This technical guide summarizes the key data and methodologies that underpinned the successful development of this novel uricosuric agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad: A significant advancement or just another addition to existing therapies of gout? PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Allopurinol Wikipedia [en.wikipedia.org]
- 5. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Assessment of Atropisomers of (±)-Lesinurad PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Lesinurad Wikipedia [en.wikipedia.org]
- 11. URAT1 Transporters Solvo Biotechnology [solvobiotech.com]

### Foundational & Exploratory





- 12. Recent advances on uric acid transporters PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. bioivt.com [bioivt.com]
- 15. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males PMC [pmc.ncbi.nlm.nih.gov]
- 17. AstraZeneca's gout drug lesinurad achieves positive results in Phase III trials Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) ACR Meeting Abstracts [acrabstracts.org]
- 19. Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phase 3 Studies Evaluate Lesinurad for Gout Treatment The Rheumatologist [therheumatologist.org]
- 22. researchgate.net [researchgate.net]
- 23. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Discovery and Development of Lesinurad: A URAT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608527#discovery-and-development-of-lesinurad-as-a-urat1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com